Jnj 10181457 dihydrochloride
Jnj 10181457 dihydrochloride
JNJ-10181457 is an antagonist of histamine H3 receptors (Kis = 1.17 and 7.08 nM for human and rat receptors, respectively). It increases extracellular norepinephrine and acetylcholine levels in the frontal cortex of rats when administered subcutaneously at a dose of 10 mg/kg. JNJ-10181457 (1.25-10 mg/kg, p.o.) reduces the number of cataplectic attacks and time spent in cataplexy in familial narcoleptic Dobermans. In mice, JNJ-10181457 (10 mg/kg) decreases the time spent in the open areas of the elevated zero maze, as well as increases locomotor activity in an open field test. It also inhibits LPS-induced increases in time spent immobile in the tail suspension test in mice.
Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant.
Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant.
Brand Name:
Vulcanchem
CAS No.:
544707-20-2
VCID:
VC0004802
InChI:
InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H
SMILES:
C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl
Molecular Formula:
C20H30Cl2N2O
Molecular Weight:
385.4 g/mol
Jnj 10181457 dihydrochloride
CAS No.: 544707-20-2
VCID: VC0004802
Molecular Formula: C20H30Cl2N2O
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.

Description | JNJ-10181457 is an antagonist of histamine H3 receptors (Kis = 1.17 and 7.08 nM for human and rat receptors, respectively). It increases extracellular norepinephrine and acetylcholine levels in the frontal cortex of rats when administered subcutaneously at a dose of 10 mg/kg. JNJ-10181457 (1.25-10 mg/kg, p.o.) reduces the number of cataplectic attacks and time spent in cataplexy in familial narcoleptic Dobermans. In mice, JNJ-10181457 (10 mg/kg) decreases the time spent in the open areas of the elevated zero maze, as well as increases locomotor activity in an open field test. It also inhibits LPS-induced increases in time spent immobile in the tail suspension test in mice. Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant. |
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CAS No. | 544707-20-2 |
Product Name | Jnj 10181457 dihydrochloride |
Molecular Formula | C20H30Cl2N2O |
Molecular Weight | 385.4 g/mol |
IUPAC Name | 4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride |
Standard InChI | InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H |
Standard InChIKey | PAQHERKZFLOHCA-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl |
Canonical SMILES | C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl |
Synonyms | 4-(3-(4-piperidin-1-ylbut-1-ynyl)benzyl)morpholine JNJ 10181457 JNJ-10181457 JNJ10181457 |
PubChem Compound | 10237424 |
Last Modified | Apr 15 2024 |
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